Ethyl 2-((4-oxo-4H-pyrido[1,2-a](1,3,5)triazin-2-yl)sulfanyl)propanoate
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Overview
Description
Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate is a chemical compound belonging to the class of heterocyclic compounds. It features a pyrido1,2-atriazin-2-yl group attached to an ethyl 2-propanoate moiety[_{{{CITATION{{{_1{ETHYL 2-(8-METHYL-4-OXO-4H-PYRIDO[1,2-A][1,3,5]TRIAZIN-2-YL)SULFANYL ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-oxo-4H-pyrido1,2-atriazin-2-yl and ethyl 2-mercaptoacetate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and automated systems to ensure consistency and efficiency. The process may also include quality control measures to ensure the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for potential therapeutic uses.
Medicine: It may serve as a precursor for the development of new drugs or as a component in pharmaceutical formulations.
Industry: The compound can be utilized in various industrial processes, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-[(8-Methyl-4-oxo-4H-pyrido: 1,2-atriazin-2-yl)sulfanyl]acetate
Ethyl 2-[(4-oxo-4H-pyrido: 1,2-atriazin-2-yl)sulfanyl]acetate
Uniqueness: Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate is unique due to its specific structural features and potential applications. While similar compounds may share some structural similarities, the presence of the propanoate group and the specific arrangement of atoms in this compound contribute to its distinct properties and uses.
Biological Activity
Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₃N₃O₃S
- Molecular Weight : 279.32 g/mol
- CAS Number : 306978-51-8
The biological activity of Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains and fungi.
- Antioxidant Properties : It may act as a free radical scavenger, thus protecting cells from oxidative stress.
- Enzyme Inhibition : Research indicates that it could inhibit specific enzymes involved in disease processes.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate against several pathogens. The results are summarized in the following table:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings indicate that the compound possesses notable antimicrobial properties, particularly against E. coli and S. aureus .
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound demonstrated a significant reduction in DPPH radicals at concentrations ranging from 10 to 100 µg/mL:
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25% |
50 | 50% |
100 | 80% |
This suggests that Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate has strong antioxidant potential .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate against multi-drug resistant strains of bacteria. The study revealed that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics like amoxicillin and ciprofloxacin.
Case Study 2: Cellular Protection Against Oxidative Stress
Another study focused on the protective effects of this compound on human epithelial cells subjected to oxidative stress induced by hydrogen peroxide. Results indicated that treatment with Ethyl 2-((4-oxo-4H-pyrido1,2-atriazin-2-yl)sulfanyl)propanoate significantly reduced cell death and increased cell viability compared to untreated controls.
Properties
IUPAC Name |
ethyl 2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-3-18-10(16)8(2)19-11-13-9-6-4-5-7-15(9)12(17)14-11/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTSQZUMZLIXHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC(=O)N2C=CC=CC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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